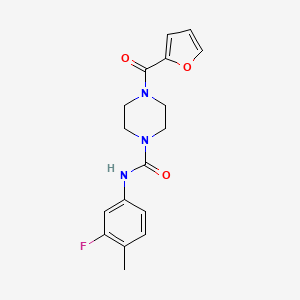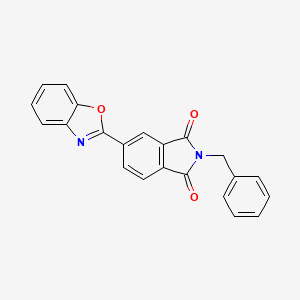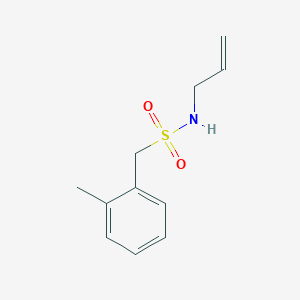![molecular formula C15H22ClNO B4712778 1-[5-(2-chlorophenoxy)pentyl]pyrrolidine](/img/structure/B4712778.png)
1-[5-(2-chlorophenoxy)pentyl]pyrrolidine
Overview
Description
1-[5-(2-chlorophenoxy)pentyl]pyrrolidine, also known as CP 55,940, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), which is the primary psychoactive component in cannabis. However, CP 55,940 is much more potent than THC and has a longer-lasting effect.
Mechanism of Action
1-[5-(2-chlorophenoxy)pentyl]pyrrolidine 55,940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are primarily found in the central nervous system and immune system, respectively. Activation of these receptors by this compound 55,940 leads to a cascade of intracellular signaling events that ultimately result in the modulation of various physiological processes, such as pain perception, inflammation, and mood.
Biochemical and Physiological Effects:
This compound 55,940 has been shown to modulate various physiological processes, such as pain perception, inflammation, and mood, through its interaction with the cannabinoid receptors CB1 and CB2. It has also been found to affect the release of various neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
1-[5-(2-chlorophenoxy)pentyl]pyrrolidine 55,940 has several advantages as a research tool, such as its high potency and selectivity for the cannabinoid receptors CB1 and CB2, which allows for precise modulation of these receptors. However, it also has some limitations, such as its potential toxicity and side effects, which need to be carefully monitored in preclinical studies.
Future Directions
There are several future directions for research on 1-[5-(2-chlorophenoxy)pentyl]pyrrolidine 55,940, such as the development of novel analogs with improved pharmacological properties and the investigation of its potential therapeutic applications in various medical conditions. Moreover, further studies are needed to elucidate the molecular mechanisms underlying its effects on various physiological processes and to identify potential biomarkers for its therapeutic efficacy.
Scientific Research Applications
1-[5-(2-chlorophenoxy)pentyl]pyrrolidine 55,940 has been extensively studied for its potential therapeutic applications in various medical conditions, such as chronic pain, inflammation, anxiety, and neurodegenerative disorders. It has been shown to have potent analgesic and anti-inflammatory effects in preclinical studies, and it also exhibits anxiolytic properties. Moreover, this compound 55,940 has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's.
properties
IUPAC Name |
1-[5-(2-chlorophenoxy)pentyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c16-14-8-2-3-9-15(14)18-13-7-1-4-10-17-11-5-6-12-17/h2-3,8-9H,1,4-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOBVMVLWUNVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCOC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-methoxyphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4712707.png)

![N-(2-fluorophenyl)-N'-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4712728.png)
![5-methyl-3-phenyl-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}-4-isoxazolecarboxamide](/img/structure/B4712731.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4712747.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4712762.png)
![ethyl 4-(4-bromophenyl)-2-{[2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4712767.png)

![N-1-adamantyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4712777.png)
![N-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B4712787.png)

![1-[3-(isopropylthio)propoxy]-2-nitrobenzene](/img/structure/B4712796.png)